Cas no 1262832-60-9 ((2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide)
(2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarbothioamide, N-methyl-2-[(4-methylphenyl)methylene]-, (2E)-
- (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide
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- Inchi: 1S/C10H13N3S/c1-8-3-5-9(6-4-8)7-12-13-10(14)11-2/h3-7H,1-2H3,(H2,11,13,14)/b12-7+
- InChI Key: VVTNNXFFTNXYBC-KPKJPENVSA-N
- SMILES: N(C(NC)=S)/N=C/C1=CC=C(C)C=C1
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 311.3±35.0 °C(Predicted)
- pka: 11.83±0.70(Predicted)
(2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305170-50mg |
(2E)-N-Methyl-2-[(4-methylphenyl)methylene]hydrazinecarbothioamide |
1262832-60-9 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M305170-100mg |
(2E)-N-Methyl-2-[(4-methylphenyl)methylene]hydrazinecarbothioamide |
1262832-60-9 | 100mg |
$138.00 | 2023-05-17 | ||
| TRC | M305170-250mg |
(2E)-N-Methyl-2-[(4-methylphenyl)methylene]hydrazinecarbothioamide |
1262832-60-9 | 250mg |
$316.00 | 2023-05-17 | ||
| TRC | M305170-500mg |
(2E)-N-Methyl-2-[(4-methylphenyl)methylene]hydrazinecarbothioamide |
1262832-60-9 | 500mg |
$586.00 | 2023-05-17 | ||
| TRC | M305170-1g |
(2E)-N-Methyl-2-[(4-methylphenyl)methylene]hydrazinecarbothioamide |
1262832-60-9 | 1g |
$ 800.00 | 2023-09-07 |
(2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide
Research Brief on (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide (CAS: 1262832-60-9): Recent Advances and Applications
The compound (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide (CAS: 1262832-60-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting the JAK-STAT signaling pathway, which is implicated in various autoimmune diseases and cancers. The compound's thioamide moiety appears to play a critical role in its binding affinity and selectivity.
Structural optimization efforts have been a major focus of recent research. Computational modeling and X-ray crystallography studies have revealed key interactions between the compound and its biological targets, providing a foundation for further derivatization. Notably, modifications at the methylphenyl group have shown promising results in enhancing both potency and pharmacokinetic properties, as reported in a recent ACS Medicinal Chemistry Letters publication.
In the context of drug development, (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide has shown potential as a scaffold for developing novel anti-inflammatory and anticancer agents. Preclinical studies in animal models have demonstrated its ability to reduce tumor growth by up to 60% in certain cancer types, with minimal off-target effects. These findings were presented at the 2023 American Chemical Society National Meeting.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce this compound and its analogs. A green chemistry approach published in Organic Process Research & Development has reduced the number of synthetic steps while improving overall yield, making larger-scale production more feasible for further biological evaluation.
Despite these promising developments, challenges remain in optimizing the compound's solubility and metabolic stability. Current research efforts are exploring various formulation strategies, including nanoparticle encapsulation and prodrug approaches, to address these limitations. The compound's potential for combination therapies with existing drugs is also under investigation.
In conclusion, (2E)-N-Methyl-2-(4-methylphenyl)methylenehydrazinecarbothioamide represents a promising chemical entity with diverse therapeutic potential. Ongoing research continues to unravel its mechanism of action and explore its applications across multiple disease areas. The compound's unique structural features and demonstrated biological activity make it a valuable subject for further investigation in medicinal chemistry and drug discovery programs.
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